Chlorazine

Description

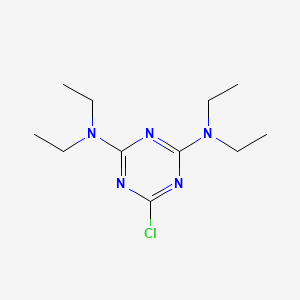

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2-N,2-N,4-N,4-N-tetraethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXDTLYEHWXDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)Cl)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041765 | |

| Record name | Chlorazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Hawley] Solid or thick liquid; mp = 27 deg C; [HSDB] | |

| Record name | Chlorazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-156 °C @ 4.0 MM HG | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN HYDROCARBONS, CHLORINATED HYDROCARBONS, LOWER MOLECULAR WT ALCOHOLS, & KETONES, 0.0009% in water @ 22 °C, > 10% in benzene, > 10% in chloroform, > 10% in ligroin | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0956 @ 20 °C | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000265 [mmHg] | |

| Record name | Chlorazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS OR OILY LIQUID | |

CAS No. |

580-48-3 | |

| Record name | Chlorazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorazine [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T60AV22R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27 °C | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectories and Conceptual Evolution of Chlorpromazine Research

Antecedent Chemical Discoveries and Early Phenothiazine (B1677639) Development

The origins of phenothiazine chemistry can be traced back to the late 19th century, stemming from the German dye industry. Heinrich August Bernthsen was instrumental in this early period, synthesizing phenothiazine in 1883 and later describing the structure of methylene (B1212753) blue, a phenothiazine derivative synthesized in 1876 by Heinrich Caro. wikipedia.orgiiarjournals.orgmdpi.comiiarjournals.org Paul Ehrlich's work in the mid-1880s further highlighted the potential of phenothiazine derivatives when he utilized methylene blue in cell staining experiments, contributing to his Nobel Prize-winning work. wikipedia.orgiiarjournals.orgvedantu.com Ehrlich also explored methylene blue's therapeutic potential, investigating its use in treating malaria, which led to its prescription for this purpose in the 1890s. iiarjournals.orgvedantu.com

Prior to the focus on psychiatric applications, phenothiazines were explored for other biological activities. Research in the 1930s and 1940s identified insecticidal, antihelminthic (deworming), and antibacterial effects of phenothiazine itself. iiarjournals.orgvedantu.comwikidoc.org For instance, DuPont introduced phenothiazine as an insecticide in 1935, with significant quantities sold in the U.S. in the 1940s, although its use declined due to degradation issues. wikipedia.orgvedantu.comwikidoc.org Phenothiazine was also introduced as an anthelminthic in livestock in 1940. wikipedia.org

Synthetic Genesis and Initial Pharmacological Exploration of Chlorpromazine (B137089)

The direct precursor to chlorpromazine's discovery was the research into antihistamine substances in France following World War II. nih.govresearchgate.net French pharmaceutical company Laboratoires Rhône-Poulenc was actively seeking new antihistamines in the 1930s. wikipedia.org This research led to the synthesis of promethazine (B1679618) in 1947, a phenothiazine derivative found to possess more pronounced sedative and antihistaminic properties compared to earlier compounds. wikipedia.org

The synthesis of chlorpromazine (initially known as RP4560) occurred in December 1950 by chemist Paul Charpentier at Rhône-Poulenc Laboratories. nih.govresearchgate.netwikipedia.org Initial pharmacological studies explored its potential as a potentiator of general anesthesia. nih.gov Early laboratory tests indicated that chlorpromazine possessed unique properties compared to other phenothiazines, including a marked anticholinergic effect, inhibition of learned reflexes in rodents with minimal sedation, and an antiemetic effect. researchgate.net

Paradigmatic Shifts in Anesthesiology and Early Neurological Applications

The initial clinical investigations of chlorpromazine were conducted in the field of anesthesiology. nih.govresearchgate.net French surgeon Henri Laborit played a crucial role, investigating the use of antihistamines to enhance anesthesia during surgeries. wikipedia.orgscielo.brwikipedia.org Laborit, along with Pierre Huguenard, developed the "lytic cocktail," a combination of drugs, including promethazine and pethidine, aimed at reducing surgical shock and stress. wikipedia.org

Laborit sought a more potent antihistamine than promethazine from Rhône-Poulenc to improve surgical conditions. scielo.brscielo.br This led to his investigation of chlorpromazine. scielo.brscielo.br Laborit trialled chlorpromazine at the Val-de-Grâce military hospital in Paris, using it as an anesthetic booster. wikipedia.org He observed its calming effect and ability to reduce shock, with patients reporting improved well-being. wikipedia.org Laborit also noted its hypothermic effect and suggested it could induce "artificial hibernation," a state he described as "sedation without narcosis." wikipedia.orgscielo.brscielo.br This concept of artificial hibernation was explored further, sometimes involving submerging patients in ice to augment chlorpromazine's effects. scielo.brscielo.br

Beyond anesthesiology, early research also explored chlorpromazine's potential for treating conditions such as Parkinson's disease and pain, although its efficacy in these areas was not consistently demonstrated. scielo.brscielo.br

Emergence of Psychiatric Applications and the Psychopharmacological Revolution

The recognition of chlorpromazine's potential in psychiatry stemmed from observations made during its use in anesthesiology. Laborit suggested its potential in the psychiatric field due to its ability to calm patients without causing significant narcosis, noting effects similar to a "pharmacological lobotomy" at the time. scielo.brscielo.br This analogy, while seemingly unusual today, was seen as praise given the prevalent use of irreversible surgical lobotomy for severe mental illness. scielo.brscielo.br

The pivotal moment for chlorpromazine in psychiatry came through the work of psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris in 1952. researchgate.netscielo.brscielo.br They conducted clinical trials treating psychotic patients with daily injections of chlorpromazine alone, without other sedating agents. wikipedia.org Their findings were significant, demonstrating improvements in patients' thinking and emotional behavior, going beyond simple sedation. wikipedia.org They also determined that higher doses than those used by Laborit were necessary for an antipsychotic effect. wikipedia.orgresearchgate.net

Simultaneously, Heinz Lehmann at the Verdun Protestant Hospital in Montreal also trialled chlorpromazine, observing striking effects and symptom resolution in patients with long-standing psychosis. wikipedia.org

The introduction of chlorpromazine in the early 1950s is widely considered the beginning of modern psychopharmacology and a "psychopharmacological revolution." iiarjournals.orgnih.govresearchgate.netscielo.brscielo.brresearchgate.netrsc.orgnih.govdovepress.comescholarship.orgacs.org It provided psychiatry with a pharmacological tool that could effectively manage psychotic symptoms like hallucinations, delusions, agitation, and violent behavior, offering a therapeutic approach beyond custodial care or less effective treatments like electroconvulsive therapy or insulin (B600854) coma therapy. nih.govrsc.orgbritannica.commuseumofhealthcare.blogmentalhealth.com

Research into chlorpromazine's mechanism of action revealed its ability to block dopamine (B1211576) receptors, particularly D2 receptors, which is believed to be central to its antipsychotic effects. nih.govdovepress.commentalhealth.comresearchgate.netphysio-pedia.com It also exhibits activity at other receptors, including antiserotonergic and antihistaminergic properties. wikipedia.orgnih.govresearchgate.net

Early clinical findings highlighted the effectiveness of chlorpromazine in controlling acute psychoses and its potential for enabling longer-term management of chronic psychoses. scielo.br Studies demonstrated a global improvement in symptoms and functioning in patients treated with chlorpromazine compared to placebo. cochrane.org

| Researcher/Team | Location | Key Contribution | Year(s) |

| Paul Charpentier | Rhône-Poulenc, France | Synthesis of Chlorpromazine (RP4560) | 1950 |

| Henri Laborit | Val-de-Grâce, Paris | Exploration in Anesthesiology, "Artificial Hibernation," Noted Calming Effect | 1951-1952 |

| Jean Delay & Pierre Deniker | Sainte-Anne Hospital, Paris | First Clinical Trials in Psychiatry, Demonstrated Antipsychotic Efficacy | 1952 |

| Heinz Lehmann | Verdun Protestant Hospital, Montreal | Independent Clinical Trials, Noted Striking Effects in Psychosis | 1953-1954 |

Global Diffusion and Adoption of Chlorpromazine in Research and Clinical Practice

Following its initial success in France, chlorpromazine rapidly diffused globally. It became available on prescription in France under the brand name Largactil in November 1952. nih.gov The name "Largactil" was chosen to reflect its wide range of pharmacological actions and potential clinical uses. nih.gov

Rhône-Poulenc licensed chlorpromazine to other pharmaceutical companies, facilitating its international spread. Smith Kline & French (now GlaxoSmithKline) licensed the drug in 1953, introducing it to the United States. wikipedia.org By 1954, chlorpromazine was being used in the United States for treating schizophrenia, mania, and other psychotic disorders. wikipedia.org Despite some initial skepticism, partly due to the strong psychoanalytic tradition in the U.S., the consolidation of neuroleptic therapy with chlorpromazine occurred by 1955, supported by scientific events confirming its antipsychotic efficacy. nih.govresearchgate.netresearchgate.net

The widespread adoption of chlorpromazine had a profound impact on psychiatric hospitals, leading to a transformation of disturbed wards and enabling many patients who would have faced long-term institutionalization to live outside of hospitals. nih.govacs.orgbritannica.com Its success spurred significant research into other psychotropic drugs, stimulating the development of neuropsychopharmacology as a dedicated discipline. nih.govdovepress.comacs.org Between 1954 and 1975, numerous other antipsychotic drugs were introduced globally, building upon the foundation laid by chlorpromazine. nih.gov

Chlorpromazine's historical significance was recognized with the Albert Lasker Clinical Medical Research Award in 1957, presented to Henri Laborit, Pierre Deniker, and Heinz Lehmann for their contributions to its discovery and application in psychiatry. scielo.brscielo.br Chlorpromazine remains on the World Health Organization's List of Essential Medicines, highlighting its continued global relevance. researchgate.net

| Event | Year | Significance |

| Synthesis of Chlorpromazine (RP4560) | 1950 | Creation of the compound. nih.govresearchgate.netwikipedia.org |

| Initial Clinical Use in Anesthesiology | 1951 | Exploration of its calming and anti-shock properties. nih.govresearchgate.netwikipedia.orgnih.govnih.gov |

| First Psychiatric Clinical Trials (Delay & Deniker) | 1952 | Demonstration of antipsychotic effects. researchgate.netwikipedia.orgscielo.brscielo.brresearchgate.net |

| Available on Prescription in France (Largactil) | 1952 | Introduction to clinical practice. nih.gov |

| Licensed to Smith Kline & French (U.S.) | 1953 | Expansion to the United States market. wikipedia.org |

| Widespread Use in U.S. Psychiatry | 1954 | Adoption for treating psychotic disorders. wikipedia.org |

| Consolidation of Neuroleptic Therapy | 1955 | Scientific confirmation of antipsychotic efficacy. nih.govresearchgate.netresearchgate.net |

| Albert Lasker Award | 1957 | Recognition of its impact on psychiatric treatment. scielo.brscielo.br |

Mechanistic Elucidations of Chlorpromazine S Biological Actions

Neuroreceptor System Interactions

Chlorpromazine (B137089) acts as an antagonist at numerous postsynaptic receptors, influencing dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic neurotransmission. drugbank.commdpi.comnih.gov

Dopaminergic Receptor Modulation: Subtype-Specific Antagonism (D1, D2, D3, D4)

A primary mechanism of action for chlorpromazine, and typical antipsychotics in general, involves the blockade of dopamine (B1211576) receptors. Chlorpromazine acts as an antagonist on dopaminergic receptors, including subtypes D1, D2, D3, and D4. drugbank.commdpi.comnih.gov While typical antipsychotics are primarily known for blocking D2 receptors, chlorpromazine also exhibits notable affinity for D1 receptors, a characteristic that distinguishes it from many other typical antipsychotics and makes its receptor profile somewhat similar to atypical antipsychotics. wikipedia.orgnih.gov The antagonism of D2 receptors in the mesolimbic pathway is thought to contribute to its antipsychotic effects. wikipedia.orgpatsnap.com Studies have investigated the binding affinities of chlorpromazine for these subtypes. d-nb.infonih.gov

Serotonergic Receptor Engagement: 5-HT2, 5-HT6, and 5-HT7 Antagonism

Chlorpromazine also engages with serotonergic receptors, acting as an antagonist at subtypes such as 5-HT2, 5-HT6, and 5-HT7. mdpi.comnih.govwikipedia.org Antagonism at 5-HT2 receptors, particularly 5-HT2A, is suggested to contribute to antipsychotic effects and may help address negative symptoms and cognitive deficits that are less responsive to D2 antagonism alone. nih.govpatsnap.comresearchgate.net Chlorpromazine tends to have a greater effect at serotonin (B10506) receptors than at D2 receptors compared to other typical antipsychotics. wikipedia.org

Adrenergic Receptor Interactions: α1 and α2 Receptor Modulation

Chlorpromazine exhibits antagonistic activity at alpha (α) adrenergic receptors, including both α1 and α2 subtypes. drugbank.commdpi.comnih.gov It is considered among the most potent agents at α-adrenergic receptors compared to other antipsychotics with sedative properties. wikipedia.org Studies have shown that chlorpromazine is significantly more potent at α1- than at α2-adrenergic receptors. psu.edu Antagonism of α1 receptors can lead to vasodilation and a decrease in blood pressure. patsnap.com

Histaminergic Receptor Activity: H1 Receptor Antagonism

A notable action of chlorpromazine is its potent antagonism of histamine (B1213489) H1 receptors. drugbank.commdpi.comnih.govscbt.com The brain has a high density of H1 receptors, and chlorpromazine's potency at these sites is comparable to that of potent classical antihistamines. wikipedia.org This H1 receptor blockade is associated with sedative effects. patsnap.comnih.gov Studies on chlorpromazine and its metabolites have examined their binding affinities for histamine H1 receptors. nih.gov

Muscarinic Receptor Antagonism: M1 and M2 Receptor Studies

Chlorpromazine also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, including M1 and M2 subtypes. drugbank.commdpi.comnih.gov This anticholinergic action may contribute to some of its effects. drugbank.comwikipedia.org Research has investigated the binding affinities of chlorpromazine and its metabolites for muscarinic cholinergic receptors. nih.gov

Below is a table summarizing some of the receptor interactions of Chlorpromazine:

| Receptor Subtype | Action | Notes | Source |

| D1 | Antagonist | Exhibits notable affinity. | drugbank.commdpi.comnih.govwikipedia.org |

| D2 | Antagonist | Primary target for antipsychotic effects, especially in mesolimbic pathway. | drugbank.commdpi.comwikipedia.orgnih.govpatsnap.comkcl.ac.uk |

| D3 | Antagonist | Interacts with this subtype. | drugbank.commdpi.comnih.govwikipedia.org |

| D4 | Antagonist | Interacts with this subtype. | drugbank.commdpi.comnih.govwikipedia.org |

| 5-HT2 | Antagonist | Includes 5-HT2A, contributes to antipsychotic effects. | drugbank.commdpi.comnih.govwikipedia.orgnih.govpatsnap.com |

| 5-HT6 | Antagonist | Interacts with this subtype. | mdpi.comnih.govwikipedia.org |

| 5-HT7 | Antagonist | Interacts with this subtype. | mdpi.comnih.govwikipedia.org |

| α1 | Antagonist | Potent action, contributes to hypotensive effects. | drugbank.commdpi.comnih.govwikipedia.orgpatsnap.compsu.edu |

| α2 | Antagonist | Interacts with this subtype, less potent than at α1. | drugbank.commdpi.comnih.govwikipedia.orgpsu.edu |

| H1 | Antagonist | Potent action, associated with sedation. | drugbank.commdpi.comnih.govwikipedia.orgpatsnap.comscbt.comnih.gov |

| M1 | Antagonist | Contributes to anticholinergic effects. | drugbank.commdpi.comnih.govwikipedia.orgnih.gov |

| M2 | Antagonist | Contributes to anticholinergic effects. | drugbank.commdpi.comnih.govwikipedia.org |

Receptor Binding Affinity Data

Research provides data on the binding affinities (Ki values) of chlorpromazine for various receptors, indicating the concentration at which the drug binds to half of the receptors. These values help characterize the potency of chlorpromazine at different receptor targets. For instance, studies have reported Ki values for dopamine D2 receptors and histamine H1 receptors. guidetopharmacology.org Chlorpromazine binds to D2, D3, and D4 receptors with nM affinities. d-nb.info Its binding affinity for D2 dopamine receptors is reported to be in the range of 3–23 nM. oncotarget.com For the histamine H1 receptor, a Ki of 50.12 nM has been reported. guidetopharmacology.org

| Receptor Subtype | Binding Affinity (Ki) | Units | Source |

| D2 | 3-23 | nM | oncotarget.com |

| D2 | 8.6 (rD2L), 4.3 (rD2S) | nM | isciii.es |

| D3 | 8.3 | nM | isciii.es |

| D4 | 7.9 (rD4.2) | nM | isciii.es |

| D1 | 54.3 | nM | isciii.es |

| H1 | 50.12 | nM | guidetopharmacology.org |

Intracellular and Cellular Pathway Perturbations

Beyond direct receptor interactions, chlorpromazine has been shown to influence various intracellular and cellular pathways. Studies have explored its effects on calcium signaling, endocytosis, and autophagy.

Chlorpromazine has been investigated for its effects on calcium ion (Ca2+) signaling pathways in cellular models. Research in glial cell models demonstrated that chlorpromazine increased intracellular Ca2+ concentrations in a specific cell line (GBM 8401) but not in another (GHA). nih.gov This increase in intracellular calcium was found to involve Ca2+ influx via store-operated Ca2+ entry and phospholipase C (PLC)-dependent Ca2+ release from the endoplasmic reticulum. nih.govnih.gov The perturbation of calcium signaling was also linked to chlorpromazine-induced cytotoxicity in GBM 8401 cells. nih.gov

Chlorpromazine has also been shown to inhibit clathrin-mediated endocytosis, a process involved in the internalization of molecules into cells. plos.orgcureffi.org It is thought to achieve this by inhibiting clathrin disassembly and receptor recycling to the plasma membrane. plos.org Studies investigating nanoparticle uptake mechanisms in different cell lines have utilized chlorpromazine as a pharmacological inhibitor of clathrin-mediated endocytosis. plos.org

Furthermore, chlorpromazine has been reported to affect autophagy, a cellular process involving the degradation and recycling of cellular components. frontiersin.org Studies indicate that chlorpromazine treatment can induce the nuclear translocation of transcription factor EB (TFEB) through Rag GTPases, which are upstream regulators of the mTORC1 signaling pathway. frontiersin.org Additionally, chlorpromazine treatment has been observed to block autophagosome-lysosome fusion, leading to an accumulation of immature autophagosome vesicles. frontiersin.org This suggests that chlorpromazine can perturb autophagic flux, potentially impacting cellular homeostasis. frontiersin.org Chlorpromazine has also been shown to inhibit EAG1 potassium channels by altering the coupling between intracellular domains and the channel pore. biorxiv.org

DNA Synthesis Inhibition Mechanisms

Chlorpromazine has been observed to inhibit DNA synthesis. Studies dating back to 1965 demonstrated that chlorpromazine decreases the incorporation of H³-thymidine into human bone marrow cells during DNA synthesis, indicating an inhibitory effect. oncotarget.comresearchgate.net Similar inhibition of DNA synthesis was reported in Meth A sarcoma cells. oncotarget.comresearchgate.net Research using both cell culture and cell-free systems suggests that chlorpromazine may directly inhibit enzymes involved in DNA synthesis. oncotarget.comresearchgate.net Furthermore, chlorpromazine has been shown to cause DNA fragmentation in various cell types, including leukemic cells, mouse mastocytoma cells, and human oral cancer cells. oncotarget.comresearchgate.net This fragmentation in human oral cancer cells is suggested to occur via the inhibition of Akt/mTOR phosphorylation. oncotarget.comresearchgate.net The inhibition of DNA synthesis by chlorpromazine has been observed at concentrations ranging from 1 to 40 µM in leukemic cells, with minimal cytotoxicity to healthy cells. oncotarget.comresearchgate.net In Candida albicans, chlorpromazine inhibited DNA synthesis in a dose-dependent manner in Concanavalin A-stimulated lymphocytes. nih.govoup.com This effect was not related to endogenous cholesterol synthesis or exogenous cholesterol supply, suggesting alternative mechanisms, possibly involving interactions with membranes or intracellular targets like calmodulin. nih.govoup.com Studies in Tetrahymena pyriformis also showed that chlorpromazine strongly inhibited the incorporation of precursors into DNA and RNA, with 100% inhibition of synchronized cell division occurring at 8 µg/ml. karger.com

Here is a table summarizing some findings on DNA synthesis inhibition by Chlorpromazine:

| Cell Type | Effect on DNA Synthesis | Observed Concentration Range | Key Mechanism/Notes | Source |

| Human bone marrow cells | Decreased H³-thymidine incorporation | Not specified | Inhibition of DNA synthesis | oncotarget.comresearchgate.net |

| Meth A sarcoma cells | Inhibition | Not specified | Inhibition of DNA synthesis | oncotarget.comresearchgate.net |

| Leukemic cells | DNA fragmentation, decreased viability | 1-40 µM | DNA fragmentation | oncotarget.comresearchgate.net |

| Mouse mastocytoma cells | DNA fragmentation | Not specified | DNA fragmentation | oncotarget.comresearchgate.net |

| Human oral cancer cells | DNA fragmentation | Not specified | Via inhibition of Akt/mTOR phosphorylation | oncotarget.comresearchgate.net |

| Candida albicans lymphocytes | Dose-dependent inhibition | IC50 725 µM | Possibly involves membrane/calmodulin interactions | nih.govoup.com |

| Tetrahymena pyriformis | Strong inhibition of precursor incorporation | 8 µg/ml (100% inhibition of division) | Inhibition of DNA and RNA synthesis | karger.com |

Cytochrome Oxidase Inhibition Studies

Inhibition of cytochrome c oxidase (CcO), also known as Complex IV, by chlorpromazine has been reported. oncotarget.commdpi.comnih.govnih.gov Early studies in the mid-1950s showed that chlorpromazine inhibits CcO activity in rat brain and liver mitochondria. oncotarget.com A 50% inhibition of CcO activity in rat brain mitochondria was observed at a concentration of 50 µM. oncotarget.com More recent research has investigated the link between CcO inhibition by chlorpromazine and its potential anticancer activity. oncotarget.comnih.govnih.gov Studies on chemoresistant glioma cells (UTMZ) derived from U251 cells demonstrated that chlorpromazine inhibits CcO activity in a dose-dependent manner in these cells, while having no effect on the temozolomide-sensitive U251 cells. oncotarget.comnih.gov This selective inhibition in chemoresistant cells is linked to the expression of the COX4-1 regulatory subunit of CcO. nih.govnih.gov Computer-simulated docking studies suggest that chlorpromazine binds more tightly to CcO expressing COX4-1 compared to CcO expressing COX4-2. nih.govnih.gov

Here is a table summarizing findings on Cytochrome Oxidase Inhibition by Chlorpromazine:

| System | Effect on CcO Activity | Concentration | Notes | Source |

| Rat brain mitochondria | 50% inhibition | 50 µM | Early studies | oncotarget.com |

| Chemoresistant glioma cells (UTMZ) | Dose-dependent inhibition | 1-15 µM (IC50 13.12 ± 2.8 µM) | Selective inhibition in cells expressing COX4-1 | oncotarget.comnih.govnih.gov |

| Temozolomide-sensitive U251 cells | No effect | Up to 30 µM | Lack of inhibition in cells not expressing COX4-1 | nih.gov |

Adenosine Triphosphatase (ATPase) Enzymatic Activity Suppression

Chlorpromazine has been shown to suppress the enzymatic activity of various ATPases. oncotarget.commdpi.comresearchgate.netcapes.gov.br This includes inhibition of Na⁺-K⁺-ATPase, Ca²⁺-ATPase, and Mg²⁺-ATPase activities. capes.gov.brresearchgate.net Studies on rat brain microsomal membranes demonstrated that chlorpromazine inhibits Na⁺-K⁺-ATPase activity in a concentration and time-dependent manner in vitro. researchgate.net In primary cultures of rat hepatocytes, chlorpromazine produced a concentration-dependent decrease in Na⁺-K⁺-ATPase cation pumping and an increase in intracellular sodium content. nih.gov Chlorpromazine also decreased hepatocyte membrane potential. nih.gov These effects on Na⁺-K⁺-ATPase are suggested as a mechanism for cholestasis induced by chlorpromazine. nih.gov

Chlorpromazine has also been found to inhibit plasma membrane Ca²⁺-ATPase (PMCA) activity. researchgate.net Studies using human erythrocyte membranes showed that chlorpromazine at concentrations of 0.1-1 mM inhibits the hydrolytic activity of erythrocyte Ca²⁺-ATPase. researchgate.net This inhibition may be related to chlorpromazine's ability to disturb the lipid bilayer of the membrane, thereby interfering with the function of membrane-associated proteins like PMCA. researchgate.net While calmodulin and proteolysis can activate PMCA, treatment with trypsin and calmodulin can also make the enzyme more sensitive to inhibition by chlorpromazine. researchgate.net Increasing Ca²⁺ concentrations suggest that chlorpromazine interacts with PMCA rather than calmodulin, and docking analysis indicates a non-competitive interaction. researchgate.net

In addition to ion pumps, chlorpromazine has been identified as a potent and specific inhibitor of the mitotic kinesin KSP/Eg5, which is a type of ATPase. aacrjournals.org Inhibition of KSP/Eg5 ATPase activity by chlorpromazine results in mitotic arrest and the accumulation of cells with a monopolar spindle. aacrjournals.org The exact molecular mechanism of this inhibition is still under investigation. aacrjournals.org

Here is a table summarizing findings on ATPase Inhibition by Chlorpromazine:

| Enzyme/System | Effect | Concentration Range (if specified) | Notes | Source |

| Na⁺-K⁺-ATPase (rat brain) | Concentration and time-dependent inhibition | Not specified | In vitro studies | researchgate.net |

| Na⁺-K⁺-ATPase (rat hepatocytes) | Concentration-dependent decrease in pumping | 10-300 µM | Associated with increased intracellular Na⁺ and decreased membrane potential | nih.gov |

| Ca²⁺-ATPase (erythrocyte) | Inhibition of hydrolytic activity | 0.1-1 mM | May involve lipid bilayer disturbance | researchgate.net |

| Mg²⁺-ATPase (rat heart sarcolemma) | Significant decrease | 25-120 µM | In vitro studies | capes.gov.br |

| Na⁺-K⁺-ATPase (rat heart sarcolemma) | Significant decrease | 25-120 µM | In vitro studies | capes.gov.br |

| Mitotic kinesin KSP/Eg5 | Potent and specific inhibition of ATPase activity | 16 µM (used in study) | Leads to mitotic arrest and monopolar spindle formation | aacrjournals.org |

Membrane Permeability Alterations and Associated Mechanisms

Chlorpromazine is known to alter membrane permeability. oncotarget.commdpi.comnih.govclinmedjournals.org Its lipophilic nature contributes to its ability to interact with phospholipid membranes, leading to changes in membrane structure and function. researchgate.netclinmedjournals.org Studies on isolated rat liver mitochondria showed that chlorpromazine induces the passive permeability of the mitochondrial membrane to potassium ions. nih.gov This effect is suggested to involve alterations of the mitochondrial surface potential and disarrangement of the lipid bilayer. nih.gov Competition between spermine (B22157) and chlorpromazine suggests they may share binding sites within the inner mitochondrial membrane. nih.gov

Chlorpromazine has also been shown to increase the fluidity and permeability of neuronal membranes. clinmedjournals.org This interaction with phospholipid membranes is significant for the distribution of aliphatic-type phenothiazine (B1677639) neuroleptic drugs, including chlorpromazine. clinmedjournals.org Alterations in membrane properties can affect ion currents, such as sodium and potassium currents, which are involved in the generation of excitatory postsynaptic potentials (EPSPs). clinmedjournals.org Studies on rat olfactory neurons in brain slices revealed that chlorpromazine can modify the activity of ionotropic glutamatergic receptors, AMPAR and NMDAR, potentially through its effects on membrane properties. clinmedjournals.org

Furthermore, intracarotid injections of chlorpromazine in rats have been shown to induce striking, dose-dependent changes in the permeability of the blood-brain barrier. researchgate.net These alterations, observed at concentrations in the toxic range, enhanced the penetrability of substances like ¹⁴C-d-mannitol and ¹⁴C-inulin. researchgate.net The marked permeability changes might be related to the disruptive effects of chlorpromazine aggregates on brain endothelial membranes. researchgate.net

Lipase (B570770) Activity Inhibition Research

Chlorpromazine has been found to inhibit lipase activity. oncotarget.commdpi.comnih.govdntb.gov.uanih.gov Research has demonstrated that chlorpromazine can inhibit lysosomal lipases. nih.govnih.gov Studies investigating the susceptibility of canine cardiac sarcolemma lipids to attack by soluble lysosomal lipases showed that varying concentrations of chlorpromazine inhibited the lipolysis of sarcolemmal triacylglycerols, glycerophospholipids, and sphingomyelin (B164518) (in the presence of Triton X-100). nih.gov This inhibition of lysosomal lipases by chlorpromazine is suggested as a possible mechanism for membrane stabilization. nih.gov An in vitro assay comparing the effects of chlorpromazine, amiodarone (B1667116), and chloroquine (B1663885) on Ca²⁺-dependent phospholipase A2 and C activities found that chlorpromazine inhibited phospholipase A2 activity in a dose-dependent manner, with a greater inhibitory effect than amiodarone or chloroquine. researchgate.net The inhibitory effect on phospholipase C was even more pronounced, resulting in almost total inhibition at higher concentrations. researchgate.net These findings suggest that chlorpromazine, as a cationic amphiphile, may induce phospholipidosis by inhibiting phospholipid catabolism, and its effects could be related to its ability to modulate both Ca²⁺-dependent membrane phospholipases and Ca²⁺-independent acid phospholipases. researchgate.net

Here is a table summarizing findings on Lipase Activity Inhibition by Chlorpromazine:

| Enzyme/System | Effect | Concentration Range (if specified) | Notes | Source |

| Lysosomal lipases (rat hepatic lysosomes) | Inhibition | Varying concentrations | Inhibits lipolysis of sarcolemmal lipids | nih.govnih.gov |

| Ca²⁺-dependent phospholipase A2 | Dose-dependent inhibition | 1-8 mg/assay | More potent inhibitor than amiodarone or chloroquine | researchgate.net |

| Ca²⁺-dependent phospholipase C | Pronounced inhibition | 8 mg/assay (almost total inhibition) | Significant inhibition | researchgate.net |

| Ca²⁺-independent lysosomal phospholipase A system | Inhibition | Not specified | Contributes to potential phospholipidosis | researchgate.net |

Neurotransmitter Reuptake Modulation: Weak Presynaptic Dopamine Reuptake Inhibition

In addition to its well-established antagonist effects on various postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors, chlorpromazine is also a weak presynaptic inhibitor of dopamine reuptake. drugbank.commedex.com.bdncats.iotoxno.com.ausmpdb.ca This weak inhibition of dopamine reuptake at the presynaptic terminal can potentially lead to mild antidepressive and antiparkinsonian effects. drugbank.commedex.com.bdncats.iotoxno.com.ausmpdb.ca While its primary antipsychotic action is attributed to postsynaptic dopamine receptor blockade, the weak presynaptic dopamine reuptake inhibition represents another facet of chlorpromazine's complex pharmacological profile.

Metabolic Transformations and Pharmacokinetic Dynamics of Chlorpromazine

Hepatic Biotransformation Pathways

The liver is the principal site for the biotransformation of chlorpromazine (B137089). researchgate.netnih.gov The metabolic reactions that occur are broadly categorized as Phase I and Phase II reactions. Phase I reactions, which include oxidation and demethylation, introduce or expose functional groups on the parent molecule. acnp.org These reactions are primarily mediated by the cytochrome P450 enzyme system. litfl.comacnp.org Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, which increases their water solubility and facilitates their elimination from the body. drugbank.compharmacy180.com

The metabolism of chlorpromazine is heavily reliant on the cytochrome P450 superfamily of enzymes. litfl.com Several specific isoforms are involved, with CYP2D6, CYP1A2, and CYP3A4 playing the most significant roles. drugbank.com

CYP2D6 is considered a major pathway for chlorpromazine metabolism. wikipedia.orgdrugbank.com This enzyme is highly polymorphic, which can lead to significant interindividual variations in drug clearance and response. researchgate.netnih.gov CYP2D6 is involved in multiple metabolic steps, including the hydroxylation of the phenothiazine (B1677639) ring. researchgate.net

CYP1A2 is also a key enzyme, particularly in the processes of N-demethylation and 5-sulfoxidation. nih.govaustinpublishinggroup.com In-vitro studies using human liver microsomes have demonstrated that at therapeutic concentrations, CYP1A2 is the primary isoform responsible for both mono-N-demethylation and di-N-demethylation of chlorpromazine. nih.govidexlab.com It is also the main contributor to chlorpromazine 5-sulfoxidation. nih.gov

CYP3A4 contributes to chlorpromazine metabolism, although to a lesser extent than CYP2D6 and CYP1A2 for certain pathways. drugbank.com It plays a secondary role in 5-sulfoxidation. nih.govidexlab.com The involvement of multiple CYP isoforms highlights the complexity of chlorpromazine's metabolic profile and the potential for drug-drug interactions. nih.gov

| CYP3A4 | 5-sulfoxidation. nih.govidexlab.com | Moderate to Low |

Hydroxylation of the aromatic phenothiazine core is a significant pathway in the metabolism of chlorpromazine. drugbank.comnih.gov This reaction introduces a hydroxyl group onto the ring structure, increasing the polarity of the molecule. The primary sites for hydroxylation are the 3rd and 7th positions of the phenothiazine nucleus. drugbank.comnih.gov The resulting metabolite, 7-hydroxychlorpromazine (B195717) (7-HOCPZ), is one of the major metabolites found in plasma. nih.gov The oxidation of these monohydroxyphenothiazine derivatives can lead to the formation of dihydroxy species and substituted benzoquinones. nih.gov

N-oxidation is another metabolic route for chlorpromazine, involving the oxidation of the nitrogen atom in the dimethylaminopropyl side chain. drugbank.comnih.gov This process leads to the formation of chlorpromazine N-oxide (CPZNO). drugbank.comasm.org CPZNO has been identified as a metabolite in both in vitro and in vivo studies. asm.orgnih.gov Further metabolism can occur, leading to compounds such as chlorpromazine N,S-dioxide. nih.gov In some studies, N-oxidation products have been found to be unstable, which can present challenges for their analysis without prior derivatization. nih.gov The formation of hydroxylamines through metabolic N- and alpha-C-oxidation has also been reported. nih.gov

Sulfoxidation, the oxidation of the sulfur atom in the phenothiazine ring, is a major metabolic pathway for chlorpromazine. nih.govpharmacy180.com This reaction results in the formation of chlorpromazine sulfoxide (B87167) (CPZSO), which is a prominent metabolite. nih.govnih.gov The conversion to the sulfoxide is a two-electron oxidation process. mdpi.com The formation of CPZSO is primarily catalyzed by CYP1A2, with a smaller contribution from CYP3A4. nih.gov The cation radical of chlorpromazine is considered a reactive intermediate in the formation of the sulfoxide. rsc.org Further oxidation can lead to the formation of sulfones. nih.gov

The N-dimethylaminopropyl side chain of chlorpromazine undergoes sequential demethylation. drugbank.comnih.gov This process involves the removal of methyl groups, catalyzed extensively by CYP enzymes. litfl.com The first step, mono-N-demethylation, produces N-desmethylchlorpromazine, also known as demethylchlorpromazine (DMCPZ). drugbank.comnih.gov The subsequent removal of the second methyl group results in di-N-demethylation, forming didemethylchlorpromazine (B195731) (DDMCPZ). nih.govfda.gov

In vitro studies have shown that at therapeutic concentrations, CYP1A2 is almost exclusively responsible for both mono-N-demethylation and di-N-demethylation. nih.govidexlab.com At higher concentrations, other enzymes like CYP2C19 and CYP3A4 may contribute to mono-N-demethylation. nih.govidexlab.com The kinetics of these metabolites can be influenced by the rate of their formation versus their elimination. nih.gov

Table 2: N-Demethylated Metabolites of Chlorpromazine

| Metabolite | Precursor | Description |

|---|---|---|

| Demethylchlorpromazine (DMCPZ) | Chlorpromazine | Result of mono-N-demethylation. nih.gov |

| Didemethylchlorpromazine (DDMCPZ) | Demethylchlorpromazine | Result of di-N-demethylation. nih.gov |

Deamination is a metabolic process that involves the cleavage of the amine-containing side chain from the phenothiazine nucleus. wikipedia.org This is a less prominent pathway compared to others like sulfoxidation and hydroxylation.

Following the Phase I reactions such as hydroxylation, the resulting metabolites undergo Phase II conjugation to increase their water solubility and facilitate their excretion. drugbank.com The most common conjugation reaction for chlorpromazine metabolites is glucuronidation. pharmacy180.com For instance, 7-hydroxychlorpromazine can be conjugated with glucuronic acid to form 7-hydroxychlorpromazine O-glucuronide. nih.gov These conjugated metabolites constitute a significant portion of the excreted products. drugbank.com

Metabolite Identification and Characterization

The metabolism of chlorpromazine is intricate, with major routes including sulfoxidation, N-demethylation, N-oxidation, and hydroxylation, followed by conjugation. wikipedia.orgmedscape.com Over 10 major metabolites have been identified in humans. drugbank.com These metabolic processes are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2. medscape.comnih.gov

Chlorpromazine Sulfoxide

One of the principal metabolites is chlorpromazine sulfoxide, formed through the oxidation of the sulfur atom in the phenothiazine ring. idexlab.com This process is significantly catalyzed by CYP1A2, which accounts for about 64% of its formation at therapeutic concentrations, with CYP3A4 also contributing. nih.gov Chlorpromazine sulfoxide is generally considered to be less pharmacologically active than the parent compound. chemicalbook.com It is a highly stable product of chlorpromazine's transformation and is a major metabolite found in excretion. mdpi.com

Chlorpromazine N-Oxide

Chlorpromazine N-oxide is formed by the oxidation of the tertiary amine in the side chain. drugbank.comnih.gov This metabolite is an organochlorine compound and is functionally related to chlorpromazine. nih.gov Studies have identified chlorpromazine N-oxide in the plasma and excreta of humans and dogs. tandfonline.comnih.gov

Nor-chlorpromazine (Desmethylchlorpromazine)

N-demethylation of chlorpromazine leads to the formation of nor-chlorpromazine (monodesmethylchlorpromazine) and subsequently didesmethylchlorpromazine. drugbank.com The mono-N-demethylation and di-N-demethylation are catalyzed entirely by CYP1A2 at therapeutic concentrations. nih.gov Nor-chlorpromazine is an active metabolite, and along with 7-hydroxychlorpromazine, it is considered one of the major active metabolites. nih.gov

| Metabolite | Metabolic Pathway | Key Enzymes | Pharmacological Activity |

|---|---|---|---|

| Chlorpromazine Sulfoxide | Sulfoxidation | CYP1A2, CYP3A4 | Generally considered less active |

| Chlorpromazine N-Oxide | N-oxidation | CYP Enzymes | Active metabolite |

| Nor-chlorpromazine | N-demethylation | CYP1A2 | Active metabolite |

| 7-hydroxychlorpromazine | Hydroxylation | CYP2D6, CYP1A2 | Active metabolite |

Interspecies Comparative Metabolism Studies

Significant variations in the metabolism of chlorpromazine exist between different species, which is a critical consideration in preclinical research and extrapolation of animal data to humans.

A notable study compared the metabolism of chlorpromazine N-oxide in humans and dogs and contrasted these findings with previous studies in rats. tandfonline.comnih.gov In both humans and dogs, chlorpromazine N-oxide was extensively metabolized, with several metabolites identified in urine and feces, including chlorpromazine, its sulfoxide, N-desmethyl, and 7-hydroxy derivatives. tandfonline.comnih.gov However, a key difference was observed: N-oxide compounds were detected in the excreta of both humans and dogs, whereas they were absent in rats. tandfonline.comnih.gov Furthermore, 7-hydroxy-N-desmethylchlorpromazine was identified only in human urine, while the parent chlorpromazine N-oxide was found only in the feces of dogs. tandfonline.comnih.gov

In vitro studies using primary hepatocytes from rats and humans have also highlighted differences in biokinetics. The metabolism of chlorpromazine was more rapid and extensive in primary human and rat hepatocyte cultures compared to the HepaRG cell line. nih.gov Such studies emphasize that caution should be applied when extrapolating metabolic data from animal models to humans due to interspecies differences in CYP enzyme expression and activity. semanticscholar.org

Pharmacokinetic Interactions Affecting Chlorpromazine Metabolism

The metabolism of chlorpromazine is susceptible to significant alterations by co-administered drugs, primarily through the inhibition or induction of CYP450 enzymes.

Tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs) can significantly impact chlorpromazine metabolism, often leading to increased plasma concentrations of chlorpromazine. wikipedia.org

An in vitro study using human liver microsomes demonstrated that the SSRI fluvoxamine is a potent competitive inhibitor of chlorpromazine's metabolism. It significantly inhibits 5-sulfoxidation, mono-N-demethylation, and di-N-demethylation. researchgate.net Similarly, the TCA imipramine moderately diminishes the rate of these metabolic pathways through competitive, non-competitive, or mixed inhibition. nih.gov Co-administration of chlorpromazine with amitriptyline or imipramine has been shown to cause a significant increase in serum chlorpromazine levels in patients. nih.gov This is largely due to competitive inhibition of CYP2D6, the enzyme responsible for metabolizing both phenothiazines and many TCAs. nih.gov

| Antidepressant | Metabolic Pathway Affected | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Fluvoxamine | 5-sulfoxidation | 2.8 μM | Competitive |

| mono-N-demethylation | 1.4 μM | Competitive | |

| di-N-demethylation | 1.1 μM | Competitive | |

| Imipramine | 5-sulfoxidation | 8.7 μM | Competitive |

| mono-N-demethylation | 16.0 μM | Non-competitive | |

| di-N-demethylation | 13.5 μM | Mixed |

A wide array of other drugs can influence the biotransformation of chlorpromazine:

CYP1A2 Inhibitors : Since CYP1A2 is a key enzyme in chlorpromazine metabolism, its inhibitors can significantly increase chlorpromazine levels. nih.gov Co-administration with inhibitors like ciprofloxacin or vemurafenib can reduce chlorpromazine clearance. wikipedia.org

CYP2D6 Inhibitors : Strong or moderate inhibitors of CYP2D6, such as fluoxetine and paroxetine , can decrease the clearance of chlorpromazine, leading to elevated plasma concentrations. medscape.com

Enzyme Inducers : Chronic treatment with barbiturates can increase the clearance of chlorpromazine, thereby reducing its plasma levels. wikipedia.org

CNS Depressants : The CNS depressant effects of chlorpromazine can be potentiated by other drugs with similar properties, such as barbiturates , benzodiazepines , opioids , and lithium . wikipedia.org

Anticholinergic Drugs : Additive anticholinergic effects can occur when chlorpromazine is used with other drugs possessing anticholinergic properties, such as orphenadrine or benztropine (B127874) . wikipedia.orgdrugs.com This can lead to side effects like dry mouth, blurred vision, and constipation. nih.gov Concomitant use with benztropine may also reduce chlorpromazine absorption. wikipedia.org

QTc-Prolonging Drugs : Chlorpromazine can prolong the QT interval, and this effect can be additive when combined with other drugs that share this property, such as quinidine , amiodarone (B1667116) , sotalol , and certain macrolide antibiotics. wikipedia.orgmedscape.com

While the chemical compound "Chlorazine" (PubChem CID 11380) is primarily described as a herbicide with limited current commercial interest nih.gov, scientific literature extensively details the biological activities, including antimicrobial and antiviral properties, of a related compound, Chlorpromazine (PubChem CID 2726). In some contexts, "this compound" has been used as a synonym for Chlorpromazine nih.govfishersci.at. This article focuses on the expansive biological activities and therapeutic repurposing research primarily associated with Chlorpromazine (CPZ), aligning with the detailed research areas specified in the outline.

Expansive Biological Activities and Therapeutic Repurposing Research

Antiviral Activity Research

Mechanisms of Viral Inhibition: Clathrin-Dependent Endocytosis, Cell-Cell Fusion, Replication Suppression, Viral Invasion Attenuation

Chlorpromazine (B137089) has demonstrated antiviral properties against a variety of viruses, with several mechanisms of action identified. A prominent mechanism involves the inhibition of clathrin-mediated endocytosis, a critical pathway utilized by many viruses to enter host cells nih.govreactome.orgrsc.orgresearchgate.netfrontiersin.orgtandfonline.comsemanticscholar.orgnih.govasm.orgfrontiersin.orgnih.govasm.org. Studies have shown that Chlorpromazine disrupts this process by inhibiting the relocation of clathrin and adaptor protein 2 (AP2) from the cell surface reactome.orgtandfonline.comsemanticscholar.orgfrontiersin.org. This disruption can prevent the formation of clathrin-coated pits at the plasma membrane, while causing clathrin lattices to assemble on endosomal membranes semanticscholar.orgasm.org.

Beyond inhibiting viral entry via endocytosis, Chlorpromazine has also been reported to inhibit virus-induced cell-cell fusion nih.govresearchgate.netnih.govasm.orgmicrobiologyresearch.orgmicrobiologyresearch.org. This effect is suggested to occur at physiologically relevant concentrations and may involve the drug occupying sites within the plasma membrane necessary for fusion microbiologyresearch.org. For instance, Chlorpromazine inhibited SARS-CoV-2 Spike protein-mediated membrane fusion in both liposome-liposome and cell-cell fusion assays biorxiv.org.

The compound has also been noted to decrease viral invasion and suppress entry into host cells nih.govresearchgate.netnih.gov. For example, Chlorpromazine attenuated the invasion of Newcastle disease virus (NDV) into cells, a phenomenon linked to the inhibition of clathrin-mediated endocytosis asm.org.

Table 1 summarizes some of the reported mechanisms of viral inhibition by Chlorpromazine.

| Mechanism | Description | Relevant Viruses (Examples) |

| Clathrin-Dependent Endocytosis | Inhibits the formation of clathrin-coated pits and relocation of clathrin/AP2, blocking viral entry. | SARS-CoV, MERS-CoV, SARS-CoV-2, HCV, Alphaviruses, NDV |

| Cell-Cell Fusion | Inhibits membrane fusion processes induced by viruses, potentially by interacting with the plasma membrane. | SARS-CoV-2, Herpes Simplex Virus |

| Replication Suppression | Attenuates the process by which viruses replicate within host cells. | SARS-CoV-2, Adenovirus, MERS-CoV, Influenza virus, SARS-CoV-1 |

| Viral Invasion Attenuation | Reduces the ability of the virus to enter and spread within host cells. | NDV, various RNA viruses |

Anticancer Activity Research

Chlorpromazine has garnered attention for its potential anticancer activity, demonstrating effects on various cancer cell lines and influencing key molecular pathways involved in tumor growth and survival mdpi.comnih.govbrieflands.commdpi.comresearchgate.netresearchgate.net.

Cytotoxic Effects on Diverse Cancer Cell Lines

Studies have investigated the cytotoxic effects of Chlorpromazine on a range of cancer cell lines. It has shown the ability to reduce cell viability and induce cell death in lines derived from lung cancer (A549), breast cancer (MiaPaCa-2, MCF-7), colon cancer (HCT-116), pancreatic cancer (MiaPaCa-2, PANC-1), glioma (C6, U87-MG), hepatocellular carcinoma (HepG2), and oral cancer mdpi.comnih.govbrieflands.commdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netoncotarget.com.

Table 2 provides examples of cancer cell lines reported to be affected by Chlorpromazine.

| Cancer Type | Cell Lines Affected (Examples) |

| Lung Cancer | A549 |

| Breast Cancer | MiaPaCa-2, MCF-7 |

| Colon Cancer | HCT-116 |

| Pancreatic Cancer | MiaPaCa-2, PANC-1 |

| Glioma | C6, U87-MG |

| Hepatocellular Carcinoma | HepG2 |

| Oral Cancer | (various oral cancer lines) |

Chlorpromazine has also been shown to work synergistically with other chemotherapeutic agents, such as tamoxifen (B1202) in breast cancer cells, including those resistant to tamoxifen nih.govresearchgate.net.

Molecular Pathways of Antitumor Action

The antitumor effects of Chlorpromazine are mediated through multiple molecular pathways. Research indicates that Chlorpromazine can induce apoptosis, a programmed cell death process, through both extrinsic death receptor and intrinsic mitochondrial pathways researchgate.net. It has been shown to increase the Bax/Bcl-2 ratio, favoring apoptosis mdpi.com. The induction of apoptosis can be p53-dependent, with Chlorpromazine increasing p53 expression and transcriptional activity, leading to the expression of pro-apoptotic genes like BAX and NOXA oncotarget.com.

Chlorpromazine also influences the cell cycle, inducing cell cycle arrest at various phases, including G1, S, and G2/M, which inhibits cancer cell proliferation mdpi.comnih.govmdpi.comresearchgate.netoncotarget.com.

Several signaling pathways crucial for cancer cell survival and growth are modulated by Chlorpromazine. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and involved in cell growth, proliferation, and survival brieflands.comresearchgate.net. Modulation of MAPK/ERK signaling has also been observed, although the effects can vary depending on the cell type nih.govbrieflands.com.

Other reported molecular mechanisms include the disruption of oncogenic K-Ras membrane localization brieflands.commdpi.com, inhibition of the mitotic kinesin KSP/Eg5 mdpi.com, suppression of the HIPPO signaling pathway mdpi.com, and inhibition of sirtuin 1 (SIRT1) researchgate.netoncotarget.com. Chlorpromazine's interaction with cell membranes, potentially altering membrane permeability, may also contribute to its cytotoxic effects and its ability to enhance the uptake of other drugs mdpi.comnih.govresearchgate.net.

Immunomodulatory Effects and Mechanisms

Beyond its effects on viral infections and cancer cells, Chlorpromazine has demonstrated immunomodulatory properties, influencing the activity of immune cells and the production of signaling molecules like cytokines and immunoglobulins mdpi.comnih.govfrontiersin.orgnih.goveurekaselect.comrusimmun.ru.

Regulation of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IL-1β, IL-2)

Chlorpromazine has been shown to modulate the levels of pro-inflammatory cytokines, which play a significant role in inflammatory responses and various disease states. Studies have reported that Chlorpromazine can decrease the levels of cytokines such as IL-6, TNF-α, IL-1β, and IL-2 mdpi.comnih.govfrontiersin.orgnih.govnih.govresearchgate.netkarger.com. For instance, it inhibited the expression and secretion of IL-6 induced by the SARS-CoV-2 nucleocapsid protein in human monocytes mdpi.comnih.gov. This modulation can involve affecting signaling pathways like NF-κB and MEK/ERK mdpi.comnih.gov. Chlorpromazine has also been shown to inhibit microglial voltage-gated potassium channels (Kv1.3), which contributes to reduced microglial activation and suppression of pro-inflammatory cytokine expression in the context of neuroinflammation nih.gov. Conversely, some studies using different stimulants or contexts have reported varied effects on cytokine levels frontiersin.org. Chlorpromazine has also been found to induce the expression of the anti-inflammatory cytokine IL-10 mdpi.comnih.gov.

Stimulation of Immunoglobulin Production (e.g., IgM)

Table 3 summarizes some of the reported immunomodulatory effects of Chlorpromazine.

| Immunomodulatory Effect | Specifics (Examples) |

| Regulation of Pro-inflammatory Cytokines | Decreased levels of IL-6, TNF-α, IL-1β, IL-2; Inhibition of IL-6 induction; Modulation of NF-κB and MEK/ERK signaling; Inhibition of microglial Kv1.3 channels. |

| Induction of Anti-inflammatory Cytokines | Increased levels of IL-10. |

| Stimulation of Immunoglobulin Production | Increased IgM blood levels. |

Investigation of Activity against Protozoan Pathogens (e.g., Naegleria fowleri)

Research into the biological activities of Chlorazine has extended to its effects on various protozoan pathogens, highlighting its potential for therapeutic repurposing in antiparasitic applications. Notably, studies have investigated its efficacy against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAME), a rare but often fatal infection.

In vitro studies have demonstrated that this compound effectively inhibits the growth of N. fowleri trophozoites. One study reported a Minimal Inhibitory Concentration (MIC) of 12.5 µg/ml for this compound against N. fowleri trophozoites after 2 days of treatment. nih.govasm.org This finding indicated a direct amoebicidal effect of the compound.

Further research evaluated the efficacy of this compound in an experimental mouse model of N. fowleri meningoencephalitis. In this model, treatment with this compound resulted in a 75% survival rate over a one-month period. nih.govasm.orgmdpi.comnih.gov This survival rate was comparatively higher than those observed with other agents tested, including Amphotericin B (40% survival) and Miltefosine (55% survival). nih.govasm.orgmdpi.comnih.gov These results suggested that this compound possessed promising therapeutic activity against N. fowleri both in laboratory settings and in an in vivo model. nih.govasm.org The observed in vivo activity has led to the suggestion that this compound could be a potentially attractive agent for the treatment of PAME. nih.gov

Beyond Naegleria fowleri, this compound has also shown activity against other protozoa. Studies have indicated its antiprotozoal effects against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This compound demonstrated activity against both the promastigote and amastigote stages of L. donovani in vitro. nih.govasm.orgresearchgate.net The minimal protozoacidal concentration for L. donovani promastigotes was determined to be 13.8 µg/ml after 18 hours, while the mean minimal protozoacidal concentration for amastigotes was 13.2 µg/ml. nih.govasm.org Oral administration of Chlorpromazine also led to a significant reduction in parasite burden in the livers and spleens of L. donovani-infected hamsters. nih.govasm.org In vitro effectiveness has also been reported against promastigotes of Leishmania mexicana, L. aethiopica, and L. major, although a higher concentration was needed for L. donovani. nih.govtandfonline.com

Investigations into the activity of this compound against Acanthamoeba castellanii, another free-living amoeba that can cause severe infections, have also been conducted. In vitro studies showed that this compound effectively inhibited the growth of A. castellanii trophozoites in a dose- and time-dependent manner. nih.govnih.govresearchgate.net At higher concentrations, this compound exhibited both amoebicidal and cysticidal effects against A. castellanii. nih.govnih.gov Furthermore, a synergistic effect was observed when this compound was used in combination with the macrolide rokitamycin (B1680717) against A. castellabella. nih.govnih.govresearchgate.netmdpi.comencyclopedia.pub

This compound has also demonstrated activity against trypanosomes, including Trypanosoma brucei and Trypanosoma cruzi. stanleyresearch.orgplos.org Research has indicated that this compound possesses high trypanocidal activity against the amastigote and trypomastigote stages of T. cruzi, with lower effective concentrations compared to the epimastigote stage. frontiersin.orgresearchgate.net Studies suggest that this compound may exert its effect on T. cruzi by inhibiting polyamine transport. frontiersin.orgresearchgate.net

The detailed findings from these studies underscore the broad-spectrum antiprotozoal activity of this compound and support ongoing research into its potential for therapeutic repurposing in treating infections caused by these pathogens.

Here is a summary of key data points regarding this compound's activity against Naegleria fowleri:

| Pathogen | Stage | Assay Type | Metric | Value (µg/ml) | Notes | Source |

| Naegleria fowleri | Trophozoite | In vitro | Minimal Inhibitory Concentration (MIC) | 12.5 | Measured on day 2 | nih.govasm.org |

Here is a summary of in vivo survival data from an experimental mouse model of Naegleria fowleri infection:

| Treatment | Survival Rate (during 1 month) | Source |

| Chlorpromazine | 75% | nih.govasm.orgmdpi.comnih.gov |

| Amphotericin B | 40% | nih.govasm.orgmdpi.comnih.gov |

| Miltefosine | 55% | nih.govasm.orgmdpi.comnih.gov |

Toxicological Profiles and Mechanisms of Adverse Effects at the Cellular and Environmental Levels

Cellular and Organ-Specific Toxicity Mechanisms

The cellular toxicity of Chlorpromazine (B137089) has been investigated across different cell types, with a notable focus on hepatic and neural cells. The mechanisms often involve disruption of cellular structures and functions, including membrane integrity, transporter activity, and inflammatory responses.

Hepatotoxicity Research: Intrahepatic Cholestasis Induction, Kupffer Cell Activation, Inflammatory Responses in Hepatic Cell Lines

Chlorpromazine is recognized as a prototype compound for studying drug-induced intrahepatic cholestasis (IHC) nih.goved.ac.uked.ac.uk. The exact mechanisms underlying CPZ-induced cholestasis are still being clarified nih.goved.ac.uk. Research utilizing human hepatic cell lines, such as HepaRG cells, has provided insights into these processes nih.goved.ac.uked.ac.ukresearchgate.netcore.ac.uknih.gov.

Studies in HepaRG cells have shown that CPZ can induce a dose-dependent disruption of tight junctions, which are crucial for maintaining the integrity of the hepatic cord structure and bile canaliculi ed.ac.uked.ac.uk. This disruption contributes to cholestasis nih.govresearchgate.net. CPZ has been found to negatively impact the function of efflux transport proteins, which are essential for the transport of bile acids and other substances out of hepatocytes nih.goved.ac.ukresearchgate.net. Inhibition of the bile salt exporter pump (ABCB11) has been observed, potentially contributing to cholestasis ed.ac.uk.

Furthermore, CPZ exposure in hepatic cell lines initiates a pro-inflammatory response nih.goved.ac.ukresearchgate.net. This involves the upregulation of inflammatory markers such as TNFα and IL-6 ed.ac.uked.ac.uk. Accumulation of pro-inflammatory cytokines can trigger molecular events that lead to the disruption of membrane integrity and transporter function ed.ac.uk. While direct activation of Kupffer cells by CPZ is not explicitly detailed in the provided search results, the induction of inflammatory responses in hepatic cell lines suggests a broader inflammatory cascade that could involve these resident liver macrophages. Inflammation has been shown to amplify CPZ-induced cytotoxicity and cholestatic features in HepaRG cells, partly by reducing CPZ metabolism core.ac.uknih.gov. CPZ may also be activated to reactive metabolites via pathways that can be influenced by inflammation cdnsciencepub.com.

Impact on Cell Membrane Integrity and Function

Chlorpromazine toxicity is associated with the disruption of cell membrane integrity nih.goved.ac.ukresearchgate.netmdpi.comresearchgate.net. Structural changes within the cell membrane caused by CPZ negatively impact its function nih.govresearchgate.net. Studies using techniques like electrical cell-substrate impedance sensing (ECIS) have demonstrated a dose-dependent loss of tight junctions and disruption of cellular adhesion in hepatic cell lines exposed to CPZ ed.ac.uk. CPZ can cause membrane structure alteration nih.gov. This membrane damage can be correlated with oxidative stress resulting from CPZ exposure mdpi.comresearchgate.net. Morphological disruption of cell membranes has also been observed in other organisms exposed to CPZ, such as protozoa asm.org.

Effects on Efflux Transport Proteins

Chlorpromazine negatively impacts the function of efflux transport proteins nih.goved.ac.ukresearchgate.net. Damage to these proteins can induce cholestasis and downstream inflammation nih.govresearchgate.net. In HepaRG cells, CPZ has been shown to inhibit the biliary acid transporter ABCB11 ed.ac.uk. Conversely, the expression of other membrane transporters, such as ABCB1 (a drug efflux transporter) and ABCB4 (a phospholipid transporter), can be upregulated, potentially representing an adaptive response ed.ac.uk. Efflux transport proteins play a crucial role in the hepatic elimination of compounds, and their modulation by CPZ can have significant implications for cellular function and toxicity researchgate.net. CPZ has also been identified as an efflux pump inhibitor in bacterial systems, although this mechanism is discussed in the context of antibiotic resistance rather than direct cellular toxicity in mammalian cells nih.gov.

Neurotoxicity Pathways and Extrapyramidal System Involvement

Chlorpromazine is a neuroleptic drug primarily used to treat psychotic disorders wikipedia.org. Its antipsychotic effects are mediated by blocking dopamine (B1211576) D2 receptors nih.gov. While the search results confirm CPZ's classification as a neuroleptic and its use in conditions involving the extrapyramidal system (though not detailing specific pathways of toxicity in this system), detailed mechanisms of neurotoxicity beyond receptor binding are not extensively covered in the provided snippets. Some studies mention its use in neuroscience research fishersci.ca.

Ecotoxicological Assessments and Environmental Risk Analysis

Chlorpromazine has been detected in the aquatic environment, and its presence poses potential risks to non-target aquatic organisms nih.govmdpi.comcsic.esup.pt. Ecotoxicological assessments have been conducted to evaluate its impact on various trophic levels.

Impact on Aquatic Organisms: Protozoa, Invertebrates (e.g., Ceriodaphnia dubia), Macrophytes, Fish

Chlorpromazine has been shown to cause toxicological effects on a range of aquatic organisms, including protozoa, micro- and macro-invertebrates, macrophytes, and fish nih.govmdpi.com.

Protozoa: CPZ exhibits antiprotozoal activity. Studies on Leishmania donovani, a pathogenic protozoan, showed that CPZ at concentrations ≥ 3.12 µg/ml significantly reduced viable promastigotes asm.orgnih.gov. The minimal protozoacidal concentration for promastigotes was determined to be 13.8 µg/ml asm.orgnih.gov. CPZ exposure led to morphological disruption and reduced oxygen consumption in promastigotes asm.orgnih.gov. Calmodulin inhibitors, including chlorpromazine, are toxic to various protozoa asm.org.

Invertebrates (e.g., Ceriodaphnia dubia): Chlorpromazine has demonstrated toxicity to aquatic invertebrates, including Ceriodaphnia dubia and Daphnia magna nih.govmdpi.compeerj.comnih.govresearchgate.net. Acute toxicity tests with Daphnia magna showed an EC50 of 1.805 mg/L for immobility nih.gov. Chronic exposure to CPZ has been shown to cause reproductive adverse effects in Daphnia magna, leading to a significant decrease in fecundity and the rate of population increase at concentrations as low as 0.33 mg/L nih.gov. Multigenerational studies on Ceriodaphnia dubia exposed to environmentally relevant concentrations of CPZ (0.001, 0.01, and 0.1 mg/L) showed that while there was no significant effect on survival in the first three generations at these concentrations, inhibition of population growth and reproduction success occurred at the highest tested concentration (0.1 mg/L) in the F2 and F3 generations peerj.com.

Table 1: Acute and Chronic Toxicity of Chlorpromazine to Daphnia magna

| Endpoint | Concentration (mg/L) | Effect | Source |

| Acute Toxicity (48h EC50) | 1.805 | Immobility | nih.gov |

| Chronic Toxicity | 0.33 onwards | Significant decrease in fecundity and population increase rate | nih.gov |

Macrophytes: The ecotoxicity of pharmaceuticals, including Chlorpromazine, on aquatic macrophytes has been investigated, although the literature is less extensive compared to other aquatic organisms csic.esnih.govresearchgate.netmdpi.com. Studies using Lemna minor and Lemna gibba exposed to CPZ have analyzed non-standard endpoints like chlorophyll (B73375) content csic.esnih.govresearchgate.net. Acute exposure (96h) to CPZ in the range of 0 to 20 µg/L showed effects on chlorophyll b content in Lemna minor, with CPZ being the least toxic among the tested pharmaceuticals in affecting this endpoint csic.esnih.gov. Higher concentrations generally caused significant effects on these macrophyte species nih.govresearchgate.net.